molecular formula C18H17FN2O3 B2587028 N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide CAS No. 954642-44-5

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide

Cat. No.: B2587028
CAS No.: 954642-44-5
M. Wt: 328.343
InChI Key: ZVUSXNGXNRQDCY-UHFFFAOYSA-N
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Description

N-{[3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide is a synthetic small molecule belonging to the oxazolidinone chemical class, designed for research applications. This compound features a core oxazolidinone ring, a well-established pharmacophore in medicinal chemistry known for its diverse biological activities . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical candidates. Its structure, which includes a 4-fluorophenyl group and a 2-methylbenzamide side chain, suggests potential for investigation in multiple areas. Oxazolidinone derivatives are extensively documented in scientific and patent literature for their potent antibacterial properties, often functioning by inhibiting bacterial protein synthesis . Furthermore, structural analogs, such as those incorporating a 1,3,4-thiadiazole moiety, have demonstrated significant cytotoxic and antitumor activities in research settings, indicating the potential of this chemical scaffold in anticancer agent discovery . Given its structural relationship to compounds that act as receptor antagonists, this benzamide derivative may also serve as a valuable pharmacologic tool for probing specific enzyme or receptor pathways in biochemical assays . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2O3/c1-12-4-2-3-5-16(12)17(22)20-10-15-11-21(18(23)24-15)14-8-6-13(19)7-9-14/h2-9,15H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUSXNGXNRQDCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2CN(C(=O)O2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a suitable nucleophile.

    Coupling with Benzamide: The final step involves coupling the oxazolidinone intermediate with 2-methylbenzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to bacterial ribosomes, inhibiting protein synthesis and exerting antimicrobial effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Linezolid

  • Structure: (S)-N-[[3-(3-Fluoro-4-morpholinophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide .
  • Key Differences: Side Chain: Linezolid has an acetamide group (-NHCOCH₃) at the 5-position, whereas the target compound features a 2-methylbenzamide (-NHCOC₆H₄-2-CH₃). The target compound lacks this moiety, relying solely on the 4-fluorophenyl group for aromatic interactions.
  • The absence of morpholine could diminish affinity for ribosomal targets compared to linezolid .

Radezolid

  • Structure: N-{[(5S)-3-[3-Fluoro-4-(4-{[(1H-1,2,3-triazol-5-ylmethyl)amino]methyl}phenyl)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide .
  • Key Differences: Side Chain: Radezolid retains the acetamide group but introduces a triazolylmethylamino substituent on the phenyl ring, enhancing interactions with bacterial ribosomes. Activity: This modification broadens activity against linezolid-resistant strains, such as Staphylococcus aureus with cfr methyltransferase mutations. The target compound’s 2-methylbenzamide may lack similar resistance-overcoming capabilities .

BF96251

  • Structure : N-{[3-(4-Fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl}-4-phenylbutanamide .
  • Key Differences :
    • Side Chain : BF96251 substitutes the benzamide with a 4-phenylbutanamide group, introducing a longer aliphatic chain.
    • Lipophilicity : The extended chain may enhance lipid bilayer permeability but could also increase metabolic instability. The target compound’s compact benzamide may offer a more balanced pharmacokinetic profile .

ADME Properties

  • Solubility : The 2-methylbenzamide group may reduce solubility compared to linezolid’s morpholine-acetamide combination, necessitating formulation adjustments.
  • Metabolism : Benzamide derivatives are prone to hepatic oxidation, whereas linezolid undergoes renal excretion with minimal metabolism .

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